molecular formula C2H3NO3 B2898888 2-hydroxyiminoacetic Acid CAS No. 168208-95-5

2-hydroxyiminoacetic Acid

Cat. No. B2898888
CAS RN: 168208-95-5
M. Wt: 89.05
InChI Key: PBZUAIHRZUBBAJ-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-hydroxyiminoacetic acid involves the coupling of hydroxyiminoacetic acid to various amines in the presence of HOBT or HATU and diisopropylcarbodiimide . The optimized protocol was found to work effectively for the coupling with amines to the activated form of the hydroxyiminoacetic acid with yields ranging between 84 and 90% for primary amines, 65–75% for α-substituted and cyclic amines .


Molecular Structure Analysis

The molecular formula of this compound is C2H3NO3 . Its average mass is 89.050 Da and its monoisotopic mass is 89.011292 Da .


Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . The reactions of this compound are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .


Physical And Chemical Properties Analysis

This compound has a weak acidic nature . The chemical structure of this compound contains a polar hydroxyl group and a nonpolar carbonyl group, making it a polar molecule with moderate lipophilicity .

Scientific Research Applications

  • Chelating Agents and Complex Compounds :

    • 2-(Hydroxyimino)propanohydroxamic acid, derived from alanine with transformed amino and carboxylic groups into oxime and hydroxamic functions, shows enhanced chelating abilities for Cu2+ and Ni2+ ions compared to alanine itself or its oximic/hydroxamic analogues (Dobosz et al., 1998).
    • Novel chelate complexes of Co(II), Ni(II), Cu(II), and Pd(II) were synthesized using anti- and syn-isomers of 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetic acid, showing potential as biologically active substances with varying effects on endothelial cell proliferation (Orysyk et al., 2015).
  • Electroactive Tracers :

    • 2-Chloro-4-hydroxyphenoxyacetic acid, an electroactive tracer closely related to 2-hydroxyiminoacetic acid, was used in a competitive assay for the analysis of the herbicide 2,4-dichlorophenoxyacetic acid (Schöllhorn et al., 2000).
  • Ligand Synthesis and Biological Studies :

    • A study focusing on the synthesis and pharmacological screening of novel benzimidazole derivatives utilized o-phenylenediamine and phenoxyacetic acid as starting materials, leading to the development of compounds with potential anticonvulsant properties (Shaharyar et al., 2016).
  • Analytical Chemistry Applications :

    • The compound 2-cyano-2-(hydroxyimino)dithioacetic acid was synthesized from cyanoacetic acid methylester and used as a novel ligand for complexation with transitional metal ions. This study identified optimum conditions for reactions and confirmed the structure through various spectroscopic methods (Hung et al., 2017).
  • Environmental Applications :

    • Biodegradable chelating agents like 2-hydroxyethyliminodiacetic acid (HEIDA) were reviewed for their use in various applications such as detergents, soil remediation, and waste treatment. These agents are suggested as environmentally friendly alternatives to nonbiodegradable compounds like EDTA (Pinto et al., 2014).
  • Chemical Synthesis Processes :

    • The synthesis of (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy]imino}-4-thiazoleacetic Acid was detailed, highlighting the process of condensation and hydrolysis using specific starting materials and achieving high yield and purity (Lin-sheng, 2006).

Safety and Hazards

Specific hazards arising from the chemical include carbon oxides, nitrogen oxides, and sulfur oxides . As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear .

Future Directions

2-hydroxyiminoacetic acid, also known as glyoxylhydroxamic acid (GHA), is an organic compound that is widely used in various fields of research and industry. This compound holds great promise as a centrally-active nerve agent antidote . Future research may focus on exploring GHA as a catalyst for organic reactions.

properties

IUPAC Name

(2E)-2-hydroxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZUAIHRZUBBAJ-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.